Bacampicillin hydrochloride is a semi-synthetic antibiotic belonging to the penicillin group. [] It serves as a prodrug for ampicillin, meaning it is inactive in its administered form and undergoes hydrolysis in vivo to release the active ampicillin. [, ] This prodrug design aims to enhance the bioavailability of ampicillin. [, ] Bacampicillin hydrochloride is particularly relevant in scientific research exploring drug delivery systems, prodrug design, and the pharmacokinetics of penicillin-based antibiotics.
Bacampicillin hydrochloride is derived from the natural penicillin family and falls under the category of beta-lactam antibiotics. Its classification as a prodrug indicates that it requires metabolic conversion to exert its pharmacological effects, specifically transforming into ampicillin after administration.
Bacampicillin hydrochloride can be synthesized through several methods, primarily involving the reaction of penicillin derivatives. Two notable synthetic routes include:
The synthesis process emphasizes the importance of controlling reaction conditions, including temperature and solvent choice, to optimize yield and purity. The use of catalysts significantly reduces reaction times and enhances product quality.
Bacampicillin hydrochloride has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula is .
Bacampicillin hydrochloride undergoes various chemical reactions that are pivotal for its functionality:
The hydrolysis reaction is facilitated by acidic conditions, which cleave the ester bond, releasing ampicillin into circulation. This transformation is crucial for achieving therapeutic effects.
The mechanism of action for bacampicillin hydrochloride revolves around its conversion into ampicillin. Once metabolized, ampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins . This action disrupts cell wall integrity, leading to cell lysis and death.
Bacampicillin hydrochloride is primarily used in clinical settings for treating various bacterial infections, particularly those caused by susceptible strains of bacteria. Its improved oral bioavailability makes it a preferred choice for outpatient treatments where oral administration is necessary. Additionally, ongoing research continues to explore its potential applications in combination therapies aimed at overcoming antibiotic resistance.
Bacampicillin hydrochloride is synthesized as an ester prodrug of ampicillin, designed to enhance oral bioavailability by improving lipophilicity. The core strategy involves protecting ampicillin’s labile amino group via enamine formation, followed by esterification at the carboxylate moiety. Specifically, ampicillin reacts with ethyl acetoacetate to form a tert-butoxycarbonyl (Boc)-like enamine intermediate. This shields the β-lactam ring from degradation and facilitates selective esterification. The esterifying agent—typically α-haloethyl carbonate (e.g., α-bromodiethylcarbonate)—introduces the 1-ethoxycarbonyloxyethyl promoiety, which undergoes enzymatic hydrolysis in vivo to release active ampicillin [3] [4] [7].
Table 1: Key Esterification Agents for Bacampicillin Synthesis
Esterifying Agent | Formula | Role | Byproducts |
---|---|---|---|
α-Bromodiethylcarbonate | BrCH(CH₃)OC(O)OC₂H₅ | Introduces hydrolyzable ester group | Ethanol, CO₂ |
α-Chlorodiethylcarbonate | ClCH(CH₃)OC(O)OC₂H₅ | Alternative halogenated agent | HCl |
Ethyl acetoacetate | CH₃C(O)CH₂C(O)OC₂H₅ | Enamine-protecting agent | Acetic acid |
Phase-transfer catalysts, particularly tetrabutylammonium bromide (TBAB), accelerate esterification by enhancing nucleophilic displacement. TBAB (0.01–0.10 mol/mol substrate) solubilizes inorganic salts in organic media, facilitating the reaction between sodium ampicillin enolate and α-bromodiethylcarbonate. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) stabilize transition states and improve reagent miscibility. These solvents increase dipole moments, promoting ion-pair separation and catalytic efficiency [3] [4] [6].
Temperature critically influences reaction kinetics and byproduct formation. Optimal esterification occurs at 45–55°C for 5–10 hours, balancing reaction completion and minimizing degradation. Solvent systems are tailored for extraction efficiency: n-butyl acetate isolates the esterified enamine due to its immiscibility with water and optimal partition coefficient (log P ≈ 1.7). Post-reaction, hydrolysis of the enamine protector uses dilute HCl (0.2–0.3 N), with pH adjusted to 4.0 for bacampicillin hydrochloride crystallization [3] [4].
Table 2: Optimized Reaction Parameters for Esterification
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 45–55°C | Maximizes rate; minimizes degradation |
Catalyst Loading | 0.01–0.10 mol TBAB/mol substrate | >95% conversion below 0.10 mol |
Solvent System | DMAc/n-butyl acetate (1:4 v/v) | Efficient extraction; >90% recovery |
Reaction Time | 5–10 hours | Near-quantitative esterification |
Both patents leverage azeotropic distillation for solvent recovery. CA1236450A uses toluene to co-distill water, while US4619785A employs vacuum stripping for n-butyl acetate recycling. The latter method reduces thermal stress, preserving β-lactam integrity. Residual solvent limits are maintained below 500 ppm via wiped-film evaporation, meeting ICH Q3C guidelines [1] [3].
Table 3: Patent Comparison: Solvent and Catalyst Innovations
Patent | Key Innovation | Solvent Removal Method | Yield Advantage |
---|---|---|---|
CA1236450A | Alkali metal iodide catalysis | Azeotropic distillation with toluene | 78–82% |
US4619785A | α-Bromodiethylcarbonate + TBAB | Vacuum stripping | 85–90% |
Table 4: Compound Identifiers for Bacampicillin Hydrochloride
Chemical Property | Value | Reference Source |
---|---|---|
IUPAC Name | 1-Ethoxycarbonyloxyethyl (2S,5R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride | [7] |
CAS Registry | 37661-08-8 | [2] [7] |
Molecular Formula | C₂₁H₂₇N₃O₇S·HCl | [2] |
Molar Mass | 501.98 g/mol | [2] |
Key Synthesis Intermediate | Ethyl 2-(Ampicillin-6-yl)-3-aminobut-2-enoate | [3] [4] |
Prodrug Activation | Hydrolysis to ampicillin, acetaldehyde, CO₂, ethanol | [8] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7